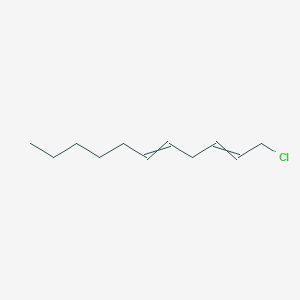![molecular formula C13H23N B14423204 1-Azabicyclo[4.4.4]tetradec-5-ene CAS No. 84509-55-7](/img/structure/B14423204.png)
1-Azabicyclo[4.4.4]tetradec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[4.4.4]tetradec-5-ene is a bicyclic amine compound with the molecular formula C₁₃H₂₃N and a molecular weight of 193.3284 g/mol This compound is notable for its unique structure, which includes a bicyclic framework with an embedded nitrogen atom
Vorbereitungsmethoden
1-Azabicyclo[4.4.4]tetradec-5-ene can be synthesized through a ring cleavage route . The synthesis involves the formation of the bicyclic structure followed by the introduction of the nitrogen atom. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the ring closure and nitrogen incorporation. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
1-Azabicyclo[4.4.4]tetradec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of substituted derivatives.
Acid-Base Reactions: The compound reacts rapidly with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acids. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[44
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in organic chemistry research.
Biology: Its interactions with biological molecules and potential biological activity are areas of ongoing research.
Medicine: The compound’s potential therapeutic properties and interactions with biological targets are being explored.
Industry: Its chemical properties may have applications in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[4.4.4]tetradec-5-ene involves its interaction with various molecular targets. The compound shows evidence of transannular alkene–amine interaction in its photoelectron spectrum . This interaction may play a role in its reactivity and potential biological activity. The rapid reaction with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion suggests that the compound can act as a nucleophile in acid-base reactions.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[4.4.4]tetradec-5-ene can be compared with other bicyclic amine compounds, such as:
1-Azabicyclo[1.1.0]butane: This compound has a smaller bicyclic structure and different reactivity compared to this compound.
1-Azabicyclo[2.2.2]octane: Another bicyclic amine with a different ring size and nitrogen positioning, leading to distinct chemical properties.
The uniqueness of 1-Azabicyclo[44
Eigenschaften
CAS-Nummer |
84509-55-7 |
|---|---|
Molekularformel |
C13H23N |
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
1-azabicyclo[4.4.4]tetradec-5-ene |
InChI |
InChI=1S/C13H23N/c1-4-10-14-11-5-2-8-13(7-1)9-3-6-12-14/h7H,1-6,8-12H2 |
InChI-Schlüssel |
GXYPTOSENXHNPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCCC(=CCCC2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


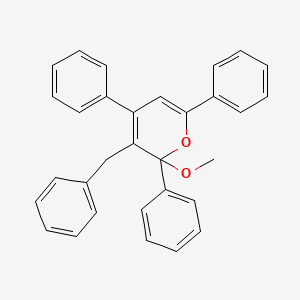

![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
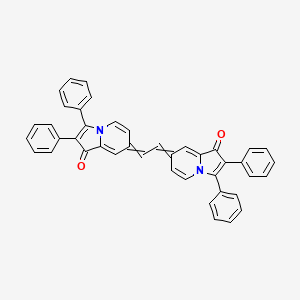
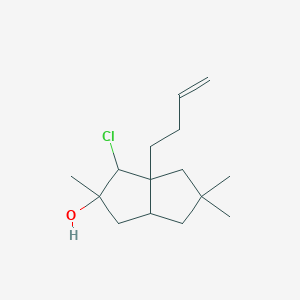
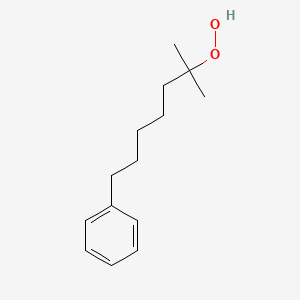
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
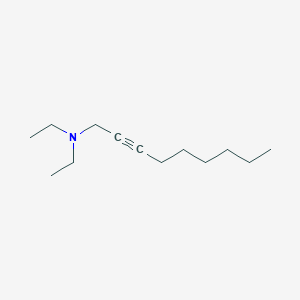
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
